IOP-Lowering Efficacy: Bimatoprost Isopropyl Ester vs. Latanoprost in Non-Human Primate Model
In a head-to-head in vivo comparison during the development of latanoprost, bimatoprost isopropyl ester demonstrated superior IOP-lowering efficacy relative to latanoprost in a normotensive cynomolgus monkey model . At an equivalent dose of 3 μg per eye, bimatoprost isopropyl ester reduced intraocular pressure by an additional 1.3 mmHg beyond the reduction achieved by latanoprost, establishing it as the most potent analog among those evaluated in this specific preclinical setting .
| Evidence Dimension | Intraocular pressure (IOP) reduction |
|---|---|
| Target Compound Data | IOP reduction 1.3 mmHg below latanoprost level |
| Comparator Or Baseline | Latanoprost (IOP reduction baseline level) |
| Quantified Difference | 1.3 mmHg greater reduction vs. latanoprost |
| Conditions | Normotensive cynomolgus monkey; 3 μg/eye topical dose |
Why This Matters
This in vivo efficacy differential justifies procurement of bimatoprost isopropyl ester over latanoprost for preclinical studies where maximal IOP reduction or superior efficacy benchmarking is required.
